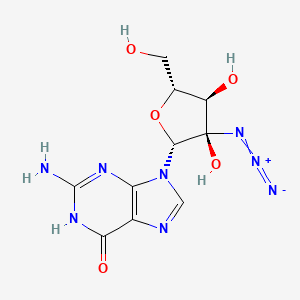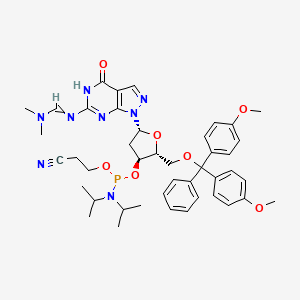
2'-Azido guanosine
Vue d'ensemble
Description
2’-Azido guanosine is a prominent biomedical entity that holds substantial significance in the realm of antiviral interventions . It has formidable potential as a robust impediment towards RNA viruses and retroviruses, and it plays a crucial role in combating viral infections .
Synthesis Analysis
The synthesis of 2’-Azido guanosine involves the use of phosphoramidite chemistry in the presence of azido groups . Novel 2’-azido cytidine and 2’-azido guanosine building blocks have been synthesized and efficiently incorporated into RNA .Molecular Structure Analysis
The X-ray crystallographic analysis of 2’-azido uridine and 2’-azido adenosine modified RNAs reveals crucial structural details of this modification within an A-form double helical environment . The 2’-azido group supports the C3’-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns in the minor groove .Chemical Reactions Analysis
The 2’-azido group is a versatile bioorthogonal reporter moiety used for site-specific labeling and functionalization of RNA to probe its biology . It is compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties .Physical And Chemical Properties Analysis
The 2’-N3 modification favors the RNA C3’-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure . It is exceptionally well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site .Applications De Recherche Scientifique
Application Summary
2’-Azido guanosine (2’-AG) is a modified form of guanosine, which is a purine nucleoside found in RNA and DNA. It is a modified nucleoside that has been used in a variety of scientific research applications, including biochemistry, molecular biology, and biotechnology.
Methods of Application
The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding and labor-intensive . In particular, the synthesis of RNA with internal 2′-azido modifications is restricted to a single approach that employs P (V) chemistry instead of the widely used P (III) phosphoramidite chemistry . To fill this methodological gap, a novel convenient path toward 2′-azido RNA from readily accessible 2′-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented . A diazotransfer reaction was established for oligoribonucleotides of different lengths and secondary structures .
Results or Outcomes
The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
siRNA Technologies
Application Summary
2’-Azido guanosine has been used in the field of siRNA technologies . Small interfering RNA (siRNA) is a class of double-stranded RNA molecules, 20-25 base pairs in length, that play a variety of roles in biology. Most notably, siRNA is involved in the RNA interference (RNAi) pathway, where it interferes with the expression of specific genes with complementary nucleotide sequences .
Methods of Application
The synthetic ease of generating 2’-azido RNA has paved the way for biotechnological applications, in particular for siRNA technologies . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . A novel convenient path toward 2’-azido RNA from readily accessible 2’-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented .
Results or Outcomes
The robustness of the approach was further demonstrated for RNAs containing multiple 2’-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies .
Oligonucleotide Synthesis
Application Summary
2’-Azido guanosine has been used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules, oligomers, that have a wide range of applications in genetic testing, research, and forensics .
Methods of Application
Various 2’-and 3’-azido modified nucleosides have been synthesized and immobilized on controlled pore glass (CPG) to be used as starting material for the synthesis of oligonucleotides (ONs) with 3’-terminal azide . In a model study, immobilized 3’-azidoadenosine was used as a starting block for the synthesis of a series of oligodeoxynucleotides (ODNs) of increasing length .
Results or Outcomes
Upon synthesis, the ODNs were enzymatically digested into monomers and analyzed by RP-HPLC . A peak corresponding to 3’-azidoadenosine was clearly identified in all samples . Quantitative analysis showed that 3’-azidoadenosine was present in nearly the expected ratio to deoxycytidine, which was used as an internal standard . Most importantly, the ratio remained the same for all three ODNs regardless of their length, demonstrating that a higher number of coupling cycles does not lead to higher degradation of the azide .
RNA Metabolic Labeling Approaches
Application Summary
2’-Azido guanosine has been used in RNA metabolic labeling approaches . Metabolic labeling is a technique used in molecular biology to track the incorporation of synthetic molecules into macromolecules .
Methods of Application
The synthetic ease of generating 2’-azido RNA has paved the way for biotechnological applications, in particular for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . A novel convenient path toward 2’-azido RNA from readily accessible 2’-amino RNA through treatment with the diazotransfer reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented .
Results or Outcomes
The robustness of the approach was further demonstrated for RNAs containing multiple 2’-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides .
Fluorescent Labeling of RNA
Application Summary
2’-Azido guanosine has been used for fluorescent labeling of RNA . Fluorescent labeling is a method used in molecular biology to label a specific protein, DNA or RNA so it can be visually tracked .
Methods of Application
The 2’-azido modifications are compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties, such as increased nuclease resistance or additional chemical reactivity . The latter was demonstrated by the utilization of the 2’-azido groups for bioorthogonal Click reactions that allows efficient fluorescent labeling of the RNA .
Results or Outcomes
The fluorescent labeling of RNA using 2’-azido guanosine allows for the visualization and tracking of RNA in various biological systems . This can be particularly useful in studying the function and behavior of RNA in living cells .
Safety And Hazards
Orientations Futures
The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . The most recent research in the field aims to synthesize RNAs-of-interest bearing a variety of unnatural nucleosides .
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYOGLPRZZLHQG-AEHJODJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azido guanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)




![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)

